2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole
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Overview
Description
2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-toluidine and 2-methoxymethylbenzaldehyde.
Condensation Reaction: The o-toluidine undergoes a condensation reaction with 2-methoxymethylbenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under basic conditions to form the benzimidazole core.
Etherification: The final step involves the etherification of the benzimidazole core with 2-chloroethanol to introduce the 2-o-tolyloxy-ethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as agonists or antagonists.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzoimidazole: Lacks the methoxymethyl and 2-o-tolyloxy-ethyl groups.
2-Ethyl-1H-benzoimidazole: Contains an ethyl group instead of the methoxymethyl group.
2-Phenyl-1H-benzoimidazole: Contains a phenyl group instead of the 2-o-tolyloxy-ethyl group.
Uniqueness
2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is unique due to the presence of both the methoxymethyl and 2-o-tolyloxy-ethyl groups, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C18H20N2O2 |
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Molecular Weight |
296.4g/mol |
IUPAC Name |
2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-3-6-10-17(14)22-12-11-20-16-9-5-4-8-15(16)19-18(20)13-21-2/h3-10H,11-13H2,1-2H3 |
InChI Key |
NKFRRLLMZYDISQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2COC |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2COC |
Origin of Product |
United States |
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